5-乙基-N-((4-甲基-2-苯基噻唑-5-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

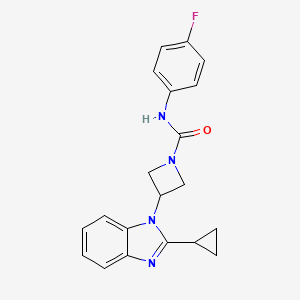

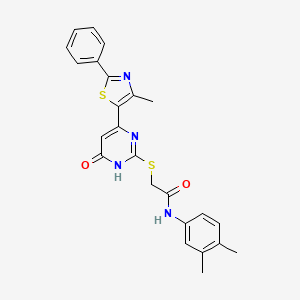

The compound 5-ethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of thiophene sulfonamides has been studied for their potential in treating conditions such as glaucoma and central nervous system disorders due to their ability to inhibit certain receptors or enzymes.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives is often achieved through coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction. This method involves reacting aryl boronic acids or esters with halogenated thiophene sulfonamides under suitable conditions to yield a variety of substituted thiophene sulfonamides . The synthesis process is designed to optimize the yield and the pharmacological properties of the compounds.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfonyl group attached to an amine. The specific substituents on the thiophene ring and the nature of the N-alkylation on the sulfonamide moiety can significantly influence the compound's biological activity and receptor selectivity .

Chemical Reactions Analysis

Thiophene sulfonamides can participate in various chemical reactions, including coupling reactions for their synthesis. The electronic effects of different substituents on the thiophene ring can affect the reactivity of these compounds. For instance, electron-donating or electron-withdrawing groups can influence the compound's ability to interact with enzymes or receptors, as well as its overall pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives, such as water solubility and pKa, are crucial for their pharmacological activity. These properties are often optimized to enhance the compound's bioavailability and minimize undesirable interactions, such as pigment binding in the iris, which is particularly important for ocular applications . The presence of different substituents can also affect the compound's solubility and stability, which are important considerations for drug development.

科学研究应用

合成和化学性质

噻吩磺酰胺衍生物的合成,例如“5-乙基-N-((4-甲基-2-苯基噻唑-5-基)甲基)噻吩-2-磺酰胺”,涉及各种化学反应,包括铃木-宫浦交叉偶联反应。这些化合物被合成用于在各种生物和化学应用中的潜在用途。例如,Noreen 等人(2017 年)报道了一种通过铃木交叉偶联反应合成噻吩磺酰胺衍生物的便捷方法,强调了它们作为脲酶抑制剂和抗菌剂的潜力,以及它们的溶血活性 (Noreen 等人,2017)。

生物活性

噻吩磺酰胺衍生物已被探索用于各种生物活性,包括它们作为抗菌剂、抗真菌剂和抗癌剂的潜力。Azab 等人(2013 年)合成了含有磺酰胺部分的新型杂环化合物,证明了它们作为抗菌剂的适用性 (Azab 等人,2013)。类似地,Hussein(2018 年)合成了新型磺酰胺杂化物,显示出显着的抗菌活性,并具有作为脲酶抑制剂的潜力 (Hussein,2018)。

抗癌和抗菌潜力

与“5-乙基-N-((4-甲基-2-苯基噻唑-5-基)甲基)噻吩-2-磺酰胺”相关的化合物在抗癌和抗菌研究中显示出前景。Arsenyan 等人(2016 年)研究了氨基甲基硒吩并[3,2-b]噻吩磺酰胺对各种癌细胞系的细胞毒性,表明它们在癌症研究中的潜力 (Arsenyan 等人,2016)。此外,Küçükgüzel 等人(2013 年)合成的化合物被评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性,证明了这些化合物可以表现出的广泛生物活性 (Küçükgüzel 等人,2013)。

材料科学应用

除了生物活性之外,噻吩及其衍生物还被探索用于材料科学中的应用,包括在有机电子和作为腐蚀抑制剂中的应用。Rahmani 等人(2018 年)讨论了使用恶唑衍生物作为低碳钢的腐蚀抑制剂,展示了含硫杂环化合物在各种工业应用中的多功能性 (Rahmani 等人,2018)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These suggest that the compound could potentially target a variety of biological receptors.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.

属性

IUPAC Name |

5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S3/c1-3-14-9-10-16(22-14)24(20,21)18-11-15-12(2)19-17(23-15)13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGVLEHIWSXFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)